molecular formula C22H19N3O B2875484 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332061-09-3

2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2875484
CAS No.: 332061-09-3
M. Wt: 341.414
InChI Key: RDWVAWGIWUTCSH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system combining pyrazole and benzoxazine moieties, with additional substituents on the phenyl and pyridinyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to Form Benzoxazine: The pyrazole intermediate is then subjected to cyclization with an ortho-aminophenol derivative under acidic or basic conditions to form the benzoxazine ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridinyl ring, converting it to a piperidine ring under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) for more selective reductions.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂) for electrophilic aromatic substitution.

Major Products

    Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: 2-(4-Methylphenyl)-5-(4-piperidinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may serve as a lead compound in drug discovery due to its potential bioactivity. Its heterocyclic structure is often found in molecules with pharmacological properties, making it a candidate for further biological evaluation.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of both pyrazole and benzoxazine rings suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The pyrazole ring is known to inhibit certain enzymes, while the benzoxazine ring could interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazole: Similar structure but with an oxazole ring instead of a benzoxazine ring.

    2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzothiazine: Contains a benzothiazine ring, which may confer different chemical and biological properties.

Uniqueness

The uniqueness of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of pyrazole and benzoxazine rings, which can provide a distinct set of chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-6-8-16(9-7-15)19-14-20-18-4-2-3-5-21(18)26-22(25(20)24-19)17-10-12-23-13-11-17/h2-13,20,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWVAWGIWUTCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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